
2,5,5-Trimethyl-1,3-dioxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethyl-1,3-dioxan-2-ol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1,3-dioxan-2-ol can be synthesized through several methods. One common approach involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,5-Trimethyl-1,3-dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-1,3-dioxan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The compound’s stability and reactivity are key factors in its effectiveness in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,5-Trimethyl-1,3-dioxane-5-yl methanol
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride
Uniqueness
2,5,5-Trimethyl-1,3-dioxan-2-ol stands out due to its specific structural configuration, which imparts unique chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions under mild conditions further enhances its versatility.
Eigenschaften
CAS-Nummer |
820260-83-1 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
2,5,5-trimethyl-1,3-dioxan-2-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-9-7(3,8)10-5-6/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
IWFKKALNQWWUKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



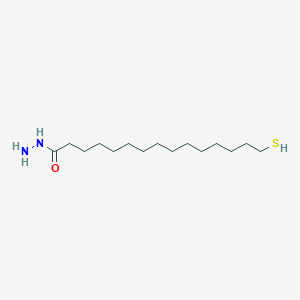
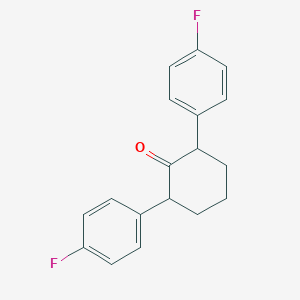
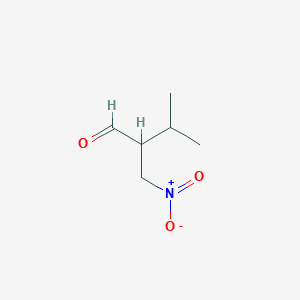
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)


![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
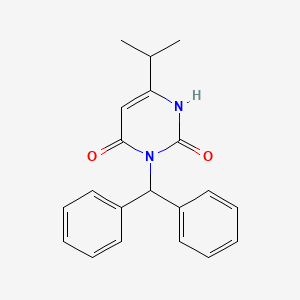
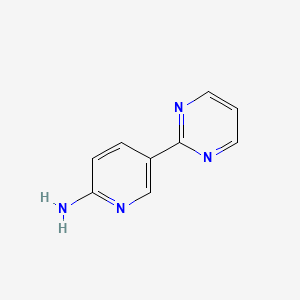
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
